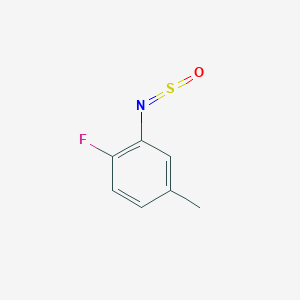

1-Fluoro-4-methyl-2-(sulfinylamino)benzene

CAS No.: 1785759-41-2

Cat. No.: VC2731755

Molecular Formula: C7H6FNOS

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785759-41-2 |

|---|---|

| Molecular Formula | C7H6FNOS |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | 1-fluoro-4-methyl-2-(sulfinylamino)benzene |

| Standard InChI | InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3 |

| Standard InChI Key | IKXYUFHEXWXTRV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)F)N=S=O |

| Canonical SMILES | CC1=CC(=C(C=C1)F)N=S=O |

Introduction

1-Fluoro-4-methyl-2-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H6FNOS and a molar mass of 171.19 g/mol . It is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a sulfinylamino group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes

1-Fluoro-4-methyl-2-(sulfinylamino)benzene can be synthesized through several methods:

-

Nitration and Reduction: Starting with 1-fluoro-4-methylbenzene, a nitro group can be introduced through nitration. This nitro group can then be reduced to an amino group.

-

Sulfinylation: The amino group can be further modified by introducing a sulfinyl group through sulfinylation reactions.

Chemical Reactions

This compound can undergo various chemical reactions:

-

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents like iron or hydrogen gas.

-

Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Applications and Research Findings

1-Fluoro-4-methyl-2-(sulfinylamino)benzene has several applications in scientific research:

-

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

-

Biology: Studied for its potential biological activity and interactions with biomolecules.

-

Medicine: Investigated for its therapeutic potential in drug development.

Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume